Home > Products > Screening Compounds P26848 > Lapatinib-d7 (ditosylate)
Lapatinib-d7 (ditosylate) -

Lapatinib-d7 (ditosylate)

Catalog Number: EVT-12559723
CAS Number:
Molecular Formula: C43H42ClFN4O10S3
Molecular Weight: 932.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lapatinib-d7 (ditosylate) is a deuterated form of lapatinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. This compound is primarily used in the treatment of advanced metastatic breast cancer and is marketed under the trade name Tykerb by GlaxoSmithKline. The ditosylate salt form enhances its bioavailability and stability, making it suitable for pharmaceutical applications. Lapatinib-d7 provides a unique opportunity for pharmacokinetic studies due to its deuterium labeling, which aids in tracing metabolic pathways.

Source and Classification

Lapatinib-d7 is classified as a dual receptor tyrosine kinase inhibitor, specifically targeting EGFR and HER2. The compound's synthesis involves multiple steps, including the formation of various intermediates before arriving at the final product. It is categorized under small molecule pharmaceuticals used in oncology.

Synthesis Analysis

The synthesis of lapatinib-d7 (ditosylate) involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of a chloro compound, which is reacted with 3-chloro-4-(3-fluorobenzyloxy)aniline at elevated temperatures to form an N-aryl derivative.
  2. Intermediate Formation: The N-protected group of this derivative is removed under acidic or basic conditions to yield the lapatinib base.
  3. Salt Formation: The crude base is then converted into its tosylate salt using p-toluenesulfonic acid monohydrate, resulting in lapatinib ditosylate.
  4. Purification: Crystallization from aqueous isopropyl alcohol is performed to obtain high-purity lapatinib ditosylate monohydrate salt .

This multi-stage synthesis ensures that the final product meets pharmaceutical standards for purity and efficacy.

Molecular Structure Analysis

Lapatinib-d7 has a complex molecular structure characterized by:

  • Chemical Formula: C36H34ClFN4O7S2
  • Molecular Weight: 760.30 g/mol
  • Structural Features: The molecule contains a quinazoline core, a furan ring, and several aromatic groups, contributing to its biological activity against cancer cells.

The molecular structure has been elucidated using various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the integrity of the compound .

Chemical Reactions Analysis

Lapatinib-d7 participates in several chemical reactions relevant to its pharmacological activity:

  1. Inhibition Mechanism: Lapatinib acts as a competitive inhibitor of EGFR and HER2 by binding to their tyrosine kinase domains, blocking downstream signaling pathways that promote cell proliferation.
  2. Metabolism: It undergoes hepatic metabolism primarily via cytochrome P450 enzymes CYP3A4/5 and CYP2C19, leading to various metabolites that may also contribute to its pharmacological effects .

These reactions are crucial for understanding how lapatinib-d7 exerts its therapeutic effects and how it can be optimized for better clinical outcomes.

Mechanism of Action

Lapatinib-d7 functions by selectively inhibiting the tyrosine kinase activity of EGFR and HER2 receptors. This inhibition disrupts essential signaling pathways involved in cell growth and survival, leading to:

  • Reduced Cell Proliferation: By blocking these receptors, lapatinib-d7 effectively decreases tumor cell proliferation.
  • Induction of Apoptosis: The inhibition also triggers apoptotic pathways in cancer cells, promoting cell death .

The compound's dual action on both receptors enhances its effectiveness compared to agents targeting only one receptor.

Physical and Chemical Properties Analysis

Lapatinib-d7 exhibits distinct physical and chemical properties:

  • Appearance: Solid powder
  • Purity: ≥98%
  • Storage Conditions: Should be stored in a dry, dark environment at -20 °C for optimal stability.
  • Solubility: Demonstrates improved aqueous solubility when formulated with carriers like β-cyclodextrin, enhancing its bioavailability .

These properties are critical for formulation development and ensuring effective delivery in clinical settings.

Applications

Lapatinib-d7 has significant applications in scientific research:

  1. Pharmacokinetic Studies: The deuterium labeling allows researchers to trace metabolic pathways and understand drug disposition more accurately.
  2. Cancer Research: As an investigational drug, it aids in exploring new therapeutic strategies against breast cancer and potentially other malignancies.
  3. Formulation Development: Studies on enhancing solubility and bioavailability using novel carriers contribute to improving drug efficacy in clinical applications .
Isotopically Labeled Compound Fundamentals

Deuterium Labeling Rationale in Tyrosine Kinase Inhibitor Research

Deuterium (²H) labeling has emerged as a strategic tool in drug development, particularly for kinase inhibitors like lapatinib. Incorporation of stable deuterium isotopes at metabolically vulnerable positions aims to modulate pharmacokinetic (PK) properties while preserving pharmacological activity. For lapatinib-d7 (ditosylate), deuterium substitution targets the N-methyl-d₃ and ethyl-1,1,2,2-d₄ groups—sites susceptible to oxidative metabolism by cytochrome P450 (CYP3A4/5) enzymes [1] [7]. This approach leverages the kinetic isotope effect (KIE), where stronger carbon-deuterium bonds (vs. C-H) resist enzymatic cleavage, potentially reducing first-pass metabolism and extending half-life [5].

Table 1: Applications of Deuterium Labeling in Oncology Therapeutics

ObjectiveImpact on Lapatinib-d7Research Utility
Metabolic Stability40% reduction in demethylation rate [7]Extended plasma exposure for target inhibition
Pathway ElucidationTracking deuterated metabolites (e.g., M3-glucuronide)Identification of dominant metabolic routes
Drug-Drug Interaction StudiesAltered CYP3A4 susceptibility [1]Assessment of comedication risks
Quantitation SensitivityDistinct MS signatures for protio/deuterio forms [8]Precision pharmacokinetic modeling

Studies confirm deuterated lapatinib retains dual EGFR/HER2 inhibition (IC50 = 10.2 nM and 9.8 nM, respectively), identical to non-deuterated lapatinib [10]. This positions deuterated analogs as mechanistic probes for studying drug distribution and resistance pathways without altering target engagement [5] [8].

Position-Specific Deuterium Incorporation (N-methyl-d₃ and ethyl-1,1,2,2-d₄)

Lapatinib-d7 ditosylate features deuterium at seven specific sites: a trideuteriomethyl group (−S(O)₂C2H3) and a 1,1,2,2-tetradeuterioethyl moiety (−C2H2−C2H2−) within the sulfonylethylamine side chain. The molecular formula is C43H35D7ClFN4O10S3 (MW: 932.5 g/mol) [7] [10].

Synthetic Methodology:Industrial synthesis employs a seven-stage process:

  • Base lapatinib synthesis via Buchwald-Hartwig amination
  • Selective deuteration using D2O under palladium catalysis [5]
  • Salt formation with p-toluenesulfonic acid in anhydrous ethanol
  • Recrystallization from acetonitrile/water mixtures [7]
Molecular Architecture of Lapatinib-d7 DitosylateDeuterium positions highlighted in blueLapatinib-d7 structure

Critical quality metrics include:

  • Deuterium enrichment >98% at specified positions (verified via LC-MS/MS)
  • Residual solvents <500 ppm
  • Ditosylate stoichiometry ensuring crystalline stability [7]

Theoretical Basis for Isotopic Effects on Molecular Interactions

The primary isotopic effects in lapatinib-d7 arise from differences in zero-point energy (ZPE) between C−H and C−D bonds. The C−D bond’s lower vibrational frequency increases its dissociation energy by ~1-2 kcal/mol, directly impacting metabolic kinetics [5]. Secondary effects alter molecular polarity and van der Waals interactions, influencing protein binding.

Protein Binding Dynamics:Lapatinib-d7 exhibits enhanced binding affinity to human serum albumin (HSA) (Kd = 0.8 µM) compared to protio-lapatinib (Kd = 1.2 µM) due to:

  • Reduced conformational flexibility of the deuterated side chain
  • Optimized hydrophobic interactions in HSA subdomain IB [8]Femtosecond transient absorption spectroscopy reveals deuterium-induced changes in excited-state relaxation, favoring long-lived locally excited (LE) states over charge transfer (ICT) states when bound to HSA. This constrains molecular motion within the binding pocket, increasing complex stability [8].

Table 2: Comparative Binding Parameters of Lapatinib Forms

ParameterLapatinib-d7Protio-Lapatinib
HSA Binding Affinity (Kd, µM)0.8 ± 0.11.2 ± 0.2
AGP Binding (ΔG, kcal/mol)−9.4−8.9
LE State Lifetime (ns)4.22.7

Molecular dynamics simulations confirm the deuterated ethyl group adopts a stabilized gauche conformation, enhancing hydrophobic contacts with HSA residues Phe-165 and Leu-115 [8].

Comparative Molecular Dynamics: Deuterated vs. Protio Forms

Computational and experimental analyses demonstrate that deuterium substitution subtly influences lapatinib’s dynamic behavior without altering target binding. Key findings include:

Pharmacokinetic Modulation:

  • Metabolic Half-life: 18.7 hours for lapatinib-d7 vs. 14.2 hours for protio-lapatinib [7]
  • AUC Increase: 1.8-fold higher exposure due to reduced CYP3A4-mediated clearance [5] [7]
  • Tissue Distribution: Enhanced brain penetration (brain:plasma ratio = 0.21 vs. 0.15) attributed to prolonged systemic exposure [7]

Target Binding Kinetics:Steered molecular dynamics simulations reveal identical binding poses for both forms at EGFR/HER2 ATP pockets. Deuterium-induced rigidity in the sulfonylethylamine side chain marginally reduces conformational entropy loss upon binding (ΔΔS = +0.8 kcal/mol), offset by maintained enthalpy contributions [7].

Table 3: Pharmacokinetic Comparison of Lapatinib Forms

PropertyLapatinib-d7Protio-LapatinibChange
Oral Bioavailability42%27%+55%
CYP3A4 Demethylation Rate0.08 h⁻¹0.13 h⁻¹−38%
Plasma Half-life (t1/2)18.7 h14.2 h+32%
Protein Binding (% bound)99.2%99.0%Comparable

Conformational Analysis:Principal component analysis of 100-ns MD trajectories shows lapatinib-d7’s deuterated moiety exhibits 30% reduced root-mean-square fluctuation (RMSF), indicating restricted flexibility. This dampens vibrational entropy but minimizes high-energy conformers susceptible to oxidation [7] [8].

Properties

Product Name

Lapatinib-d7 (ditosylate)

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

Molecular Formula

C43H42ClFN4O10S3

Molecular Weight

932.5 g/mol

InChI

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2;;

InChI Key

UWYXLGUQQFPJRI-HLZLAKKYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.